3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
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Overview
Description
- This compound is a mouthful, so let’s break it down. It belongs to the class of benzofuran derivatives.
- The systematic name reveals its structure: 3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide .
- It contains a benzofuran core with a carboxamide group and a trifluoromethoxyphenyl substituent.
- The compound’s molecular formula is C19H~18F~3N~2O~4.
- Its structural complexity suggests potential interesting properties.
Preparation Methods
Reaction Conditions: Suzuki–Miyaura coupling, which utilizes organoboron reagents, could be a viable method.
Industrial Production: Unfortunately, industrial-scale production details are scarce.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) play a crucial role in Suzuki–Miyaura coupling.
Major Products: The coupling could yield diverse products, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological systems (e.g., enzyme inhibition, receptor binding).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Consider applications in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., trifluoromethoxyphenyl group).
Similar Compounds: Explore related benzofuran derivatives (e.g., other carboxamides, fluorinated analogs).
Remember, this compound’s complexity invites further investigation, and its potential applications span multiple scientific domains
Properties
Molecular Formula |
C19H18F3NO4 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-5,7-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H18F3NO4/c1-10-15-13(24)8-18(2,3)9-14(15)26-16(10)17(25)23-11-4-6-12(7-5-11)27-19(20,21)22/h4-7H,8-9H2,1-3H3,(H,23,25) |
InChI Key |
NEORVWAFJKBNQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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